

Application Notes & Protocols: Quantitative Analysis of Americine in Biological Matrices

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Compound of Interest

Compound Name:	Americine
CAS No.:	18867-84-0
Cat. No.:	B099795

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocols for the quantitative analysis of **Americine**, a novel small molecule drug candidate, in biological matrices such as human plasma. Three widely-used bioanalytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Each section includes a summary of performance characteristics, detailed experimental protocols, and visual workflows to guide researchers in selecting and implementing the most appropriate method for their specific research needs, from early discovery to clinical pharmacokinetic studies.^{[1][2][3]}

Overview of Analytical Methods

The choice of analytical method for quantifying **Americine** depends on the required sensitivity, selectivity, throughput, and stage of drug development.

- HPLC-UV: A robust and cost-effective method suitable for routine analysis when high sensitivity is not required. It is often used for the analysis of formulations or in early-stage studies with higher analyte concentrations.[4]
- LC-MS/MS: The gold standard in bioanalysis due to its superior sensitivity, selectivity, and versatility.[2] It is the preferred method for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and any application requiring low limits of quantification in complex biological matrices.[1][5]
- Competitive ELISA: A high-throughput immunoassay suitable for quantifying small molecules.[6][7] It relies on the specific binding between an antibody and the analyte (**Americine**) and is advantageous for screening large numbers of samples.[6][8]

Quantitative Data Presentation

The performance of each analytical method is summarized below. These values represent typical performance characteristics and should be established for each specific assay validation.

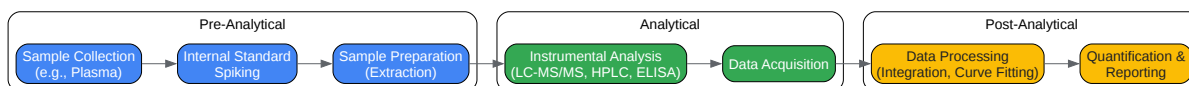
Table 1: Comparison of Analytical Methods for **Americine** Quantification

Parameter	HPLC-UV	LC-MS/MS	Competitive ELISA
Linear Range	25 - 4000 ng/mL[9]	0.2 - 1000 ng/mL[10]	0.5 - 50 ng/mL
LLOQ	25 ng/mL[9]	0.2 ng/mL[10]	0.5 ng/mL
Accuracy	85-115%	85-115%[11]	80-120%
Precision (%CV)	< 15%	< 15%[11]	< 20%
Sample Volume	100 - 500 µL	50 - 200 µL[10]	50 - 100 µL
Throughput	Medium	High (with automation)	Very High
Selectivity	Moderate	Very High	High

Experimental Workflows & Visualizations

General Bioanalytical Workflow

This diagram outlines the universal steps involved in the quantification of **Americine** from sample collection to final data analysis.

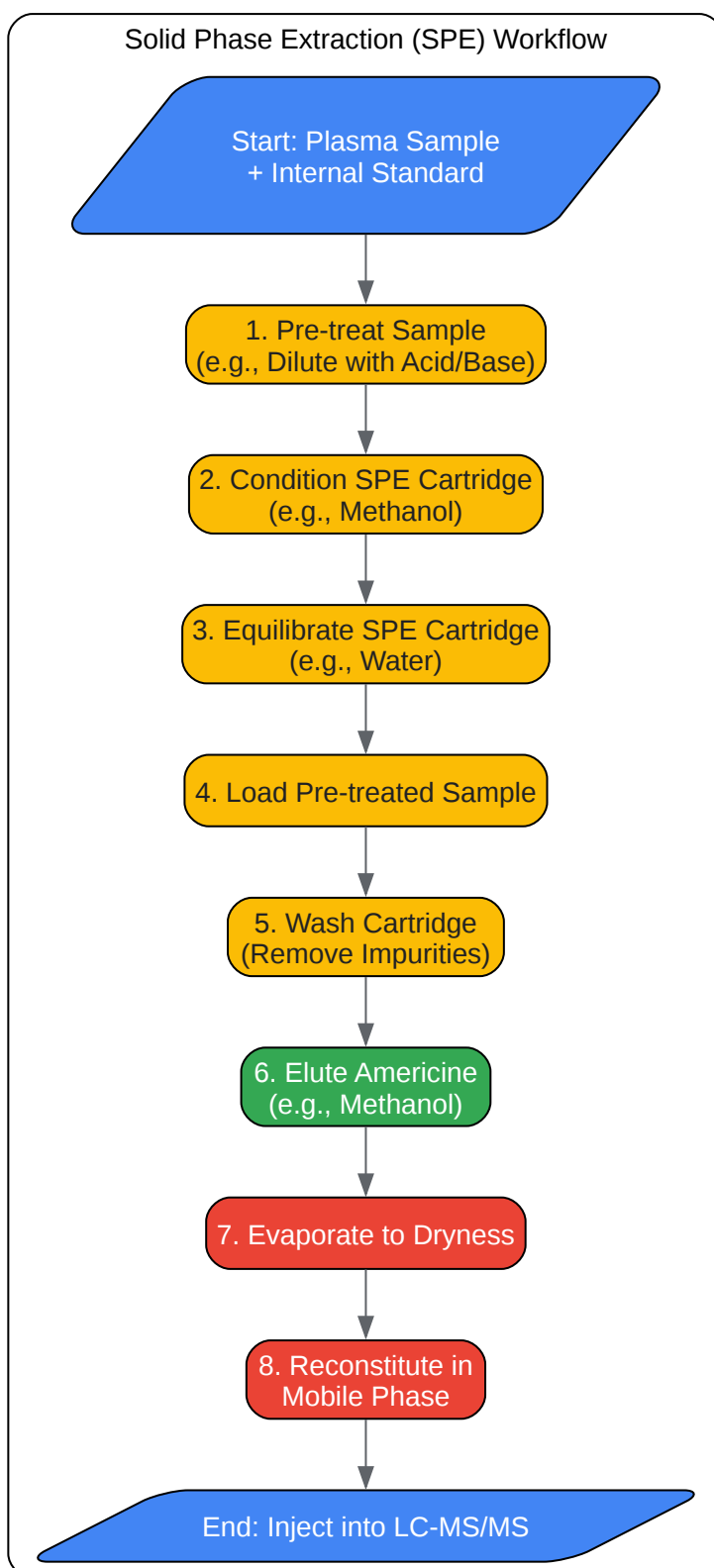


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Caption: General workflow for the bioanalysis of **Americine**.

LC-MS/MS Sample Preparation Workflow

Solid Phase Extraction (SPE) is a common and effective technique for cleaning up plasma samples prior to LC-MS/MS analysis, as it removes interfering substances like proteins and phospholipids.^{[12][13]}

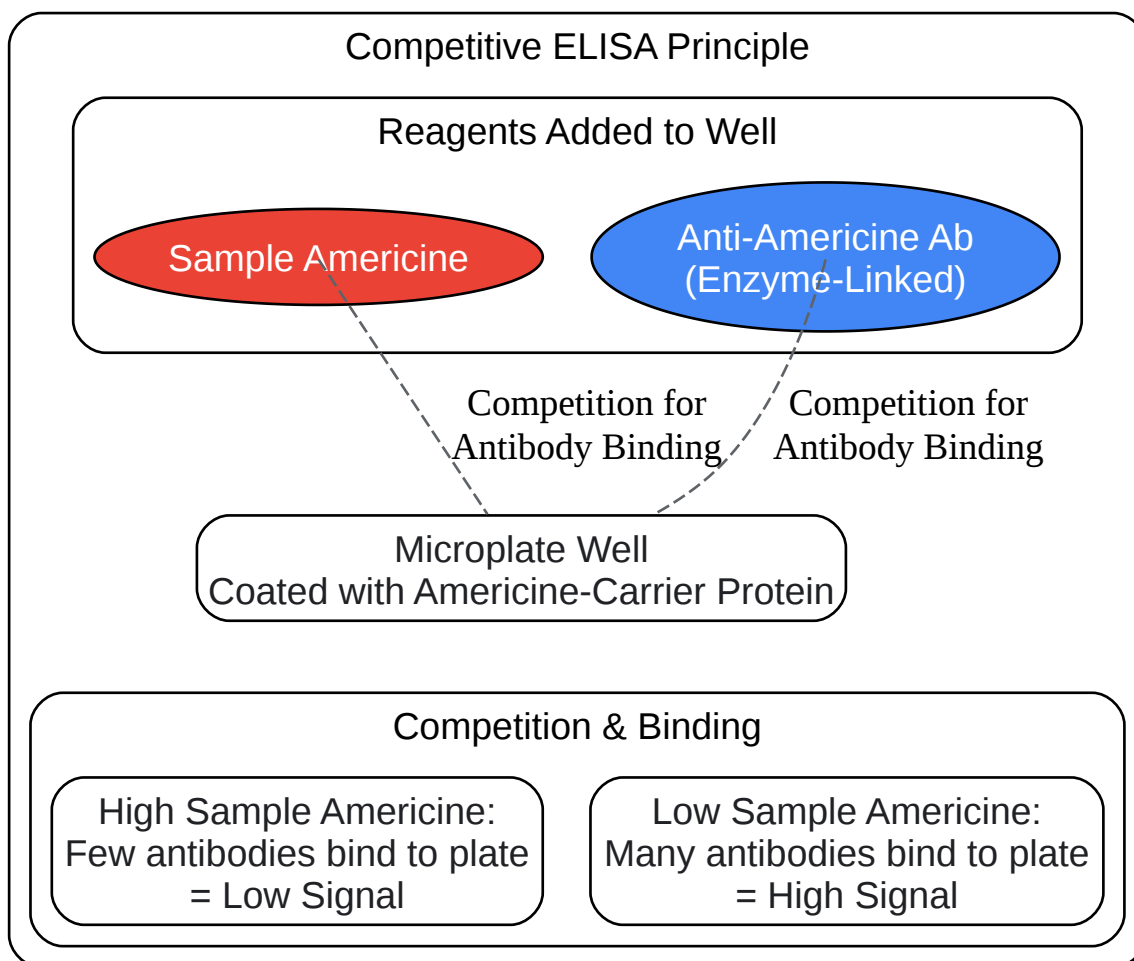


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Caption: Workflow for Solid Phase Extraction (SPE) of **Americine**.

Competitive ELISA Principle

This diagram illustrates the mechanism of a competitive ELISA, where the signal generated is inversely proportional to the amount of **Americine** in the sample.[6][14]



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Caption: Principle of the competitive ELISA for **Americine**.

Detailed Experimental Protocols

Protocol 1: Quantification by LC-MS/MS

This protocol describes the quantification of **Americine** in human plasma using liquid chromatography-tandem mass spectrometry following solid-phase extraction. It is intended for applications requiring high sensitivity and selectivity.[1][2]

A. Materials and Reagents

- **Americine** and **Americine-d4** (Internal Standard) analytical standards
- Human plasma (K2-EDTA)
- Methanol, Acetonitrile (LC-MS Grade)
- Formic Acid, Ammonium Hydroxide
- Deionized Water
- Polymeric SPE Cartridges (e.g., DVB-LP, 30 mg)[15][16]

B. Sample Preparation: Solid Phase Extraction (SPE)

- **Thaw Samples:** Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
- **Spike Internal Standard:** To 100 μL of each plasma sample, add 10 μL of **Americine-d4** internal standard (IS) solution (e.g., at 50 ng/mL). Vortex for 10 seconds.
- **Pre-treatment:** Add 300 μL of 2% ammonium hydroxide in water to the plasma mixture and vortex.[15]
- **Condition SPE Cartridge:** Place SPE cartridges on a vacuum manifold. Condition with 500 μL of methanol, followed by 500 μL of deionized water. Do not allow the sorbent to dry.[15]
- **Load Sample:** Load the pre-treated plasma sample onto the conditioned cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (approx. 1 mL/min).
- **Wash:** Wash the cartridge with 500 μL of 5% methanol in water to remove polar interferences.[15]
- **Elute:** Elute **Americine** and the IS from the cartridge with 500 μL of methanol into a clean collection plate or tube.[15]

- Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

C. LC-MS/MS Instrumental Conditions

- LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Ionization: Electrospray Ionization (ESI), Positive Mode
- Detection: Multiple Reaction Monitoring (MRM)
 - **Americine** Transition: e.g., m/z 450.2 -> 250.1
 - **Americine-d4** (IS) Transition: e.g., m/z 454.2 -> 254.1

D. Data Analysis

- Integrate the peak areas for both **Americine** and the IS.
- Calculate the peak area ratio (**Americine**/IS).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted ($1/x^2$) linear regression.
- Determine the concentration of **Americine** in unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification by HPLC-UV

This protocol is suitable for quantifying **Americine** in plasma when analyte concentrations are expected to be relatively high. It uses a simple protein precipitation step for sample cleanup.[4]
[12]

A. Materials and Reagents

- **Americine** and an appropriate Internal Standard (e.g., a structurally similar compound)
- Human plasma (K2-EDTA)
- Methanol or Acetonitrile (HPLC Grade)
- Ammonium Formate buffer (e.g., 10 mM, pH 9)[17]

B. Sample Preparation: Protein Precipitation

- To 100 μ L of plasma in a microcentrifuge tube, add 25 μ L of internal standard solution.[17]
- Add 300 μ L of cold methanol or acetonitrile to precipitate proteins.[4][17]
- Vortex vigorously for 1 minute.
- Centrifuge at $>10,000 \times g$ for 10 minutes at 4°C to pellet the precipitated protein.
- Carefully transfer 100 μ L of the clear supernatant to an HPLC vial for analysis.

C. HPLC-UV Instrumental Conditions

- LC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase: Isocratic or gradient mixture of Ammonium Formate buffer and Acetonitrile (e.g., 60:40 v/v).[17]
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- UV Detection Wavelength: Determined by the UV absorbance maximum of **Americine** (e.g., 260 nm).

- Column Temperature: 30°C

D. Data Analysis

- Analysis follows the same principles as for LC-MS/MS, using peak area ratios and a calibration curve to determine the concentration of unknown samples.

Protocol 3: Quantification by Competitive ELISA

This protocol describes a high-throughput method for quantifying **Americine** based on antigen competition.

A. Materials and Reagents

- High-binding 96-well microplate
- **Americine**-carrier conjugate (e.g., **Americine**-BSA) for coating
- **Americine** standard
- Anti-**Americine** primary antibody (monoclonal or polyclonal)
- HRP-conjugated secondary antibody (if primary is not labeled)
- Blocking buffer (e.g., 1% BSA in PBS)[14]
- Wash buffer (PBS with 0.05% Tween-20)
- TMB substrate and Stop Solution (e.g., 1N HCl)[6]

B. ELISA Procedure

- Coating: Coat wells with 100 µL/well of **Americine**-BSA conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[6]
- Wash: Wash plate 3 times with wash buffer.
- Blocking: Add 200 µL/well of blocking buffer and incubate for 1-2 hours at room temperature to prevent non-specific binding.[6][14]

- Competition: In a separate plate, pre-incubate 50 μL of **Americine** standards or unknown samples with 50 μL of diluted anti-**Americine** primary antibody for 1 hour at room temperature.
- Incubation: After washing the coated plate, transfer 100 μL of the pre-incubated sample/antibody mixture to each well. Incubate for 1-2 hours at room temperature.
- Wash: Wash the plate 4 times with wash buffer.
- Detection: Add 100 μL of HRP-conjugated secondary antibody (diluted as optimized). Incubate for 1 hour at room temperature.
- Wash: Wash the plate 5 times with wash buffer.
- Development: Add 100 μL of TMB substrate. Incubate in the dark for 10-20 minutes.
- Stop & Read: Add 50 μL of stop solution. Read the absorbance at 450 nm.

D. Data Analysis

- Plot the absorbance values against the logarithm of the **Americine** standard concentrations.
- Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
- The concentration of **Americine** in the samples is inversely proportional to the signal.^[6] Calculate concentrations from the standard curve.

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